molecular formula C15H16N2O3S2 B2515637 2-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 851899-80-4

2-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2515637
CAS No.: 851899-80-4
M. Wt: 336.42
InChI Key: MLFSDHIYRJNOIU-UHFFFAOYSA-N
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Description

2-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H16N2O3S2 and its molecular weight is 336.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Benzothiazoles

Research has explored the synthesis of 2-substituted aromatic and aliphatic benzothiazoles, utilizing methanesulfonic acid/SiO2 as an efficient combination. This method, described by Sharghi and Asemani (2009), highlights the simplicity and diversity of carboxylic acids used in the synthesis process, indicating a potential application of the compound (Sharghi & Asemani, 2009).

Selective N-Mesylation

Another study by Kim, Sung, Choi, and Kim (1999) investigated 1H-Benzotriazol-1-yl methanesulfonate as a reagent for selective mesylation. This study is significant as it highlights the differentiation of amino groups, which might be relevant to the compound (Kim, Sung, Choi, & Kim, 1999).

Synthesis of Fused s-Triazoles

Sasaki, Ohno, and Ito (1984) explored the synthesis of fused s-triazoles from 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole, a compound similar to the one . This study's findings on intramolecular ring transformation could be pertinent to understanding the applications of 2-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (Sasaki, Ohno, & Ito, 1984).

Potential in Medicinal Chemistry

The synthesis of important intermediates for medicinal compounds, such as zonisamide, an anti-convulsant drug, involves compounds similar to this compound. Arava et al. (2007) discussed the synthesis of 1,2-benzisoxazole-3-methane sulfonate derivatives, highlighting the role of similar compounds in drug development (Arava, Siripalli, Nadkarni, & Chinnapillai, 2007).

Chemical Reaction Mechanisms

Kitz and Wilson (1963) investigated the reaction of methanesulfonyl fluoride with acetylcholinesterase, providing insights into the reaction mechanisms of similar sulfonyl compounds. This research could be relevant for understanding the chemical behavior of the compound (Kitz & Wilson, 1963).

Properties

IUPAC Name

2-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-22(19,20)13-9-5-2-6-10(13)14(18)17-15-16-11-7-3-4-8-12(11)21-15/h2,5-6,9H,3-4,7-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFSDHIYRJNOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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